Application: Benzyl chloroformate was used in the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed by Max Bergmann and Leonidas Zervas . This was the first successful method of controlled peptide chemical synthesis .
Method: The compound is used for the introduction of the benzyloxycarbonyl protecting group . The protecting group is abbreviated Cbz or Z .
Results: For twenty years, it was the dominant procedure used worldwide until the 1950s .
Application: Benzyl chloroformate is often used for amine group protection .
Method: Common procedures to achieve protection starting from benzyl chloroformate include: Benzyl chloroformate and a base, such as sodium carbonate .
Results: The reaction is very widespread for amine protection in other applications within organic synthesis and total synthesis .
Application: Cbz-protected anilines were prepared directly from aromatic carboxylic acids .
Method: The process involves the use of sodium azide and Cbz-Cl .
Results: The method provides a direct and efficient way to prepare Cbz-protected anilines .
Application: Benzyl chloroformate is used in a recently reported 3-step synthesis of 1,2,4-oxadiazoles .
Results: The method provides a new approach to synthesize 1,2,4-oxadiazoles .
Application: Benzyl chloroformate is widely used as a reactive chemical intermediate in various industries, including plastic, pharmaceutical, agricultural, and organic chemicals .
Method: The exact method varies depending on the specific industry and application .
Results: The use of Benzyl chloroformate as a reactive chemical intermediate contributes to the production of a wide range of products .
Application: Benzyl chloroformate is useful for the introduction of carboxybenzyl (Cbz) protecting group for amines such as aniline in organic synthesis .
Method: The compound is prepared in the lab by treating benzyl alcohol with phosgene .
Results: The use of Benzyl chloroformate in this application has been implicated in the chronic pulmonary disease of pioneers in the usage of the compound .
Application: Benzyl chloroformate is used in the production of esters and carbamates .
Method: The exact method varies depending on the specific ester or carbamate being synthesized .
Results: The use of Benzyl chloroformate in this application contributes to the production of a wide range of esters and carbamates .
Application: Benzyl chloroformate is used as a manufacturing intermediate in various industries, including plastic, pharmaceutical, and agricultural .
Results: The use of Benzyl chloroformate as a manufacturing intermediate contributes to the production of a wide range of products .
Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride [], is the benzyl ester of chloroformic acid. It is a colorless liquid in its pure form, although impure samples can appear yellow [].
The molecule consists of a benzene ring (benzyl group) attached to a carbonyl group (C=O) through a methylene bridge (CH2). A chlorine atom is bonded to the carbonyl carbon. This structure offers several key features:
Benzyl chloroformate is primarily used in the following reactions:
Reaction with amine (aniline) to form N-Cbz derivative (Eq. 1) []:
C6H5CH2OCOCl (benzyl chloroformate) + C6H5NH2 (aniline) → C6H5NH(COOCH2C6H5) (N-Cbz-aniline) + HCl (hydrogen chloride)
Reaction with alcohol (ethanol) to form Z-protected derivative (Eq. 2) []:
C6H5CH2OCOCl (benzyl chloroformate) + C2H5OH (ethanol) → C2H5OCOOCH2C6H5 (Z-ethyl ester) + HCl (hydrogen chloride)
Benzyl chloroformate is a hazardous compound and should be handled with appropriate precautions:
Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with benzyl chloroformate.
Corrosive;Environmental Hazard